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molecular formula C5H7NO3 B1196147 4-Acetoxy-2-azetidinone CAS No. 28562-53-0

4-Acetoxy-2-azetidinone

Cat. No. B1196147
M. Wt: 129.11 g/mol
InChI Key: OEYMQQDJCUHKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05081239

Procedure details

0.71 g of azetidine-2-one and 0.82 g of anhydrous sodium acetate were suspended in 20 ml of acetonitrile and cooled to -5° C., to which 10 ml of acetonitrile containing 0.26 g of ruthenium trichloride.3H2O was added. 3.8 ml of acetic acid containing 40% peracetic acid was carefully dropped thereto so as to maintain the temperature not higher than 0° C., then continuously stirred at 0° C. for 30 minutes. The solvent was distilled off under reduced pressure at a temperature not higher than 40° C., and subjected to silica gel chromatography (eluent: n-hexane:ethyl acetate=1:1) for purification to obtain 0.92 g of the title compound (yield 71%).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][C:2]1=[O:5].[C:6]([O-:9])(=[O:8])[CH3:7].[Na+].C(O)(=O)C>C(#N)C.[Ru](Cl)(Cl)Cl>[C:6]([O:9][CH:4]1[NH:1][C:2](=[O:5])[CH2:3]1)(=[O:8])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
N1C(CC1)=O
Step Two
Name
Quantity
0.82 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
continuously stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3H2O was added
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure at a temperature not higher than 40° C.
CUSTOM
Type
CUSTOM
Details
subjected to silica gel chromatography (eluent: n-hexane:ethyl acetate=1:1) for purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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